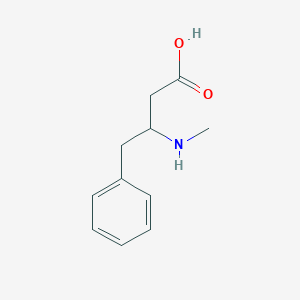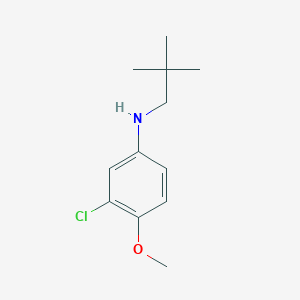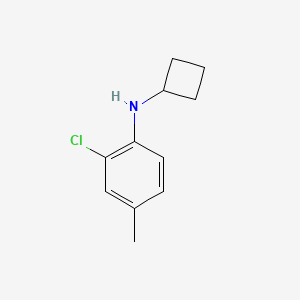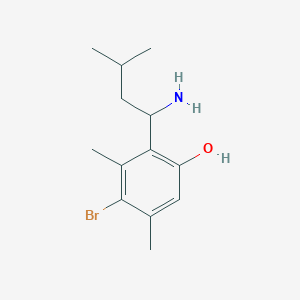
N-(2-Ethylhexyl)-2-methyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylhexyl)-2-methyloxolan-3-amine is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an oxolane ring substituted with an ethylhexyl group and an amine group. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylhexyl)-2-methyloxolan-3-amine typically involves the reaction of 2-methyloxolan-3-one with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methyloxolan-3-one+2-ethylhexylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylhexyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylamines.
Reduction: Primary or secondary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
N-(2-Ethylhexyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)-2-methyloxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanol: A related compound used as a solvent and in the production of plasticizers.
2-Ethylhexylamine: Similar in structure but lacks the oxolane ring.
2-Methyloxolan-3-one: The precursor used in the synthesis of N-(2-Ethylhexyl)-2-methyloxolan-3-amine.
Uniqueness
This compound is unique due to the presence of both the oxolane ring and the ethylhexyl group, which confer distinct chemical properties. This combination makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H27NO/c1-4-6-7-12(5-2)10-14-13-8-9-15-11(13)3/h11-14H,4-10H2,1-3H3 |
InChI Key |
HIILUECALHWLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1CCOC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13290365.png)
![3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13290368.png)
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13290370.png)
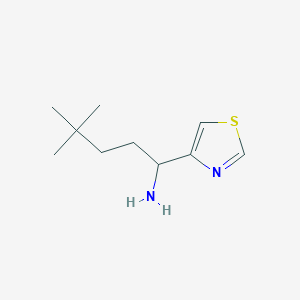
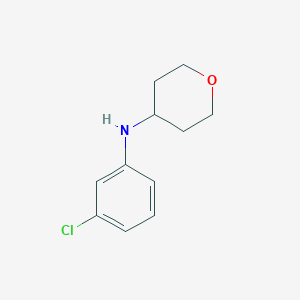


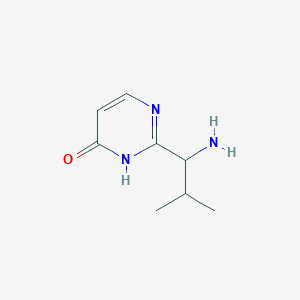
![2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13290399.png)
